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Compound of Interest

Compound Name:
3-(Cyclohexylamino)-1-

propanesulfonic acid

Cat. No.: B075204 Get Quote

These application notes provide detailed protocols for utilizing 3-(Cyclohexylamino)-1-
propanesulfonic acid (CAPS) buffer in protein sequencing applications, specifically for the

electrotransfer of proteins from polyacrylamide gels to polyvinylidene difluoride (PVDF)

membranes prior to N-terminal Edman degradation.

Introduction
N-terminal protein sequencing by Edman degradation remains a critical technique for protein

identification and characterization. A crucial step in this process for gel-separated proteins is

the efficient transfer of the protein from the gel matrix to a sequencable support, typically a

PVDF membrane. The choice of transfer buffer is paramount to ensure not only efficient

blotting but also compatibility with the downstream sequencing chemistry.

CAPS buffer is an ideal choice for this application due to its high pH buffering range (9.7-11.1),

which is particularly advantageous for the transfer of proteins with high isoelectric points (pI >

8.5).[1] Furthermore, unlike the commonly used Towbin buffer which contains glycine, CAPS

buffer does not introduce primary amines that can interfere with the Edman degradation

reaction, thus preventing high background signals in the initial sequencing cycles.[1][2] This

protocol details the preparation of CAPS buffer and its application in the electroblotting of

proteins for subsequent N-terminal sequencing.
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Table 1: CAPS Buffer Recipes for Protein Sequencing
Applications

Buffer
Component

Concentration Amount for 1 L pH
Application
Notes

CAPS 10 mM 2.21 g 11.0

Standard transfer

buffer for wet

and semi-dry

systems.[1][2]

Methanol 10% (v/v) 100 mL -

Included to aid in

protein binding to

the PVDF

membrane.

NaOH As needed - 11.0
Used for pH

adjustment.

Alternative for

High MW

Proteins

CAPS 10 mM 2.21 g 11.0

Recommended

for proteins >50

kDa.[3]

Methanol 20% (v/v) 200 mL -

Higher methanol

concentration

can improve

transfer of larger

proteins.[3]

NaOH As needed - 11.0
Used for pH

adjustment.

Table 2: Typical Electrotransfer Parameters
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Transfer
Method

Voltage/Curren
t

Duration Temperature
Recommended
For

Wet (Tank)

Transfer
100 V (constant) 1 hour 4°C

Smaller proteins

(<30 kDa).[4]

Wet (Tank)

Transfer
20 V (constant) Overnight 4°C General use.[5]

Wet (Tank)

Transfer
90 V (constant) 1 hour 4°C General use.[5]

Semi-Dry

Transfer

1.25 mA/cm²

(constant

current)

1 hour
Room

Temperature

Larger proteins

(>100 kDa).[4]

Semi-Dry

Transfer

10-15 V

(constant)
15-30 minutes

Room

Temperature

Rapid transfers.

[3]

Experimental Protocols
Protocol 1: Preparation of 10 mM CAPS Transfer Buffer
(pH 11.0)

Dissolve CAPS: In a suitable container, dissolve 2.21 g of CAPS in 800 mL of deionized

water.

Adjust pH: Slowly add 2M sodium hydroxide (NaOH) solution while monitoring the pH with a

calibrated pH meter until a stable pH of 11.0 is reached.

Add Methanol: Add 100 mL of 100% methanol. For proteins with a molecular weight greater

than 50 kDa, 200 mL of methanol can be used.[3]

Final Volume: Adjust the final volume to 1 L with deionized water.

Storage: The buffer can be stored at 4°C for several weeks.
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Protocol 2: Electroblotting of Proteins for N-terminal
Sequencing

Gel Electrophoresis: Separate the protein sample(s) using one-dimensional or two-

dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

PVDF Membrane Preparation:

Cut a piece of PVDF membrane to the dimensions of the gel.

Activate the membrane by immersing it in 100% methanol for 15-30 seconds until it

becomes translucent.[4]

Equilibrate the activated membrane in 10 mM CAPS transfer buffer for at least 10 minutes.

Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette and

equilibrate it in 10 mM CAPS transfer buffer for 10-15 minutes. This step helps to remove

electrophoresis buffer salts that may interfere with the transfer.

Assemble the Transfer Stack:

Assemble the transfer "sandwich" according to the manufacturer's instructions for your

specific blotting apparatus (wet or semi-dry). A typical wet transfer assembly from the

cathode (-) to the anode (+) is as follows:

Sponge

Filter paper

Polyacrylamide gel

PVDF membrane

Filter paper

Sponge

Ensure that all components have been pre-soaked in the CAPS transfer buffer.
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Use a roller to gently remove any air bubbles between the gel and the membrane, as

bubbles will inhibit protein transfer.[4]

Electrotransfer:

Place the transfer cassette into the blotting apparatus filled with cold CAPS transfer buffer.

Perform the electrotransfer using the parameters outlined in Table 2, or as optimized for

your specific protein and equipment. For high molecular weight proteins, a longer transfer

time or the inclusion of up to 0.01% SDS in the transfer buffer may be necessary, although

SDS should be used with caution as it can interfere with sequencing.[5]

Post-Transfer Membrane Handling:

After transfer, disassemble the sandwich and rinse the PVDF membrane thoroughly with

deionized water to remove any residual buffer salts.

Protein Visualization:

Stain the membrane with a sequencing-compatible stain such as 0.1% Coomassie Blue R-

250 in 40% methanol and 1% acetic acid for 1-5 minutes.[6]

Destain the membrane in 50% methanol until the protein bands are clearly visible against

a low background.[6]

Alternatively, use Ponceau S for a reversible stain.

Note: Do not use silver staining as it can interfere with Edman degradation.[6]

Excision and Sequencing:

Once the membrane is dry, carefully excise the protein band of interest with a clean

scalpel.

The excised band is now ready for N-terminal sequencing via Edman degradation.
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Caption: Workflow for Protein Sequencing using CAPS Buffer.
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Start Cycle

Coupling:
N-terminal amino acid reacts

with Phenyl isothiocyanate (PITC)
under alkaline conditions.

Cleavage:
The derivatized amino acid is
selectively cleaved with acid.

Extraction:
The cleaved amino acid derivative

(ATZ-amino acid) is extracted.

Conversion:
ATZ-amino acid is converted to the

more stable PTH-amino acid.

Identification:
PTH-amino acid is identified

by chromatography (e.g., HPLC).

Next Amino Acid
in Peptide Chain

Repeat Cycle

Click to download full resolution via product page

Caption: The logical steps of an Edman Degradation cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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